LogP Reduction of ~0.4–0.5 Units Versus the Parent 7-(2-Oxocyclohexyloxy) Coumarin by the 3-Acetate Ester
The target compound exhibits a calculated LogP of 2.56 (ACD/Labs Percepta) , which is 0.43–0.50 units lower than the LogP of 2.99–3.06 reported for the parent coumarin 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one (CAS 86048-54-6), which lacks the 3-acetate ester [1]. This difference is driven entirely by the polar methyl acetate substituent at position 3. In the context of the established SAR for 7-substituted coumarin MAO-B inhibitors, where pIC₅₀ correlates linearly with LogP (r² = 0.72), a LogP shift of ~0.45 units predicts a measurable change in inhibitory potency [2]. The lower LogP of the target compound may also confer improved aqueous solubility and reduced non-specific protein binding relative to the more lipophilic parent.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.56 (ACD/Labs); LogD (pH 5.5/7.4) = 2.61 |
| Comparator Or Baseline | 4-Methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one (CAS 86048-54-6): LogP = 2.99 (Ambinter); LogP = 3.06 (Chem-Space) |
| Quantified Difference | ΔLogP ≈ −0.43 to −0.50 (target is less lipophilic) |
| Conditions | Predicted values from ACD/Labs Percepta and consensus computational models; not experimentally determined |
Why This Matters
A lower LogP within the 2–3 range may improve aqueous solubility and oral bioavailability while retaining sufficient lipophilicity for blood-brain barrier penetration, a critical balance for CNS-targeted coumarin programs.
- [1] Ambinter. AMB18374888: 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. LogP = 2.9919; PSA = 56.51 Ų. https://www.ambinter.com/ (accessed 2024); Chem-Space. LogP = 3.06. https://chem-space.com/ (accessed 2024). View Source
- [2] Carotti A, Altomare C, Catto M, et al. Lipophilicity plays a major role in modulating the inhibition of monoamine oxidase B by 7-substituted coumarins. Chem Biodivers. 2006;3(2):134-149. PMID: 17193252. View Source
